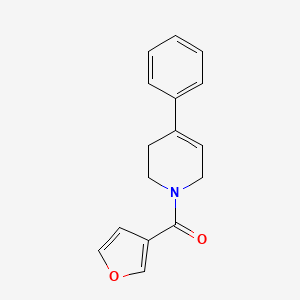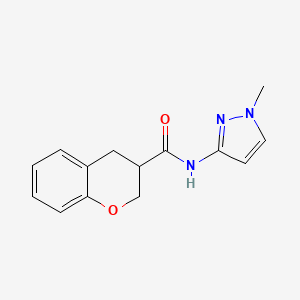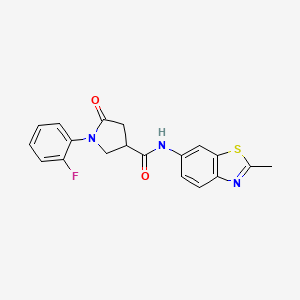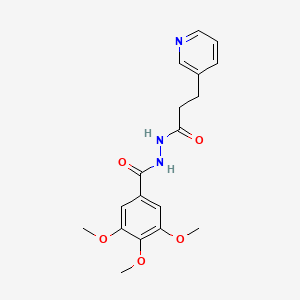
4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one, also known as STO-609, is a selective inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK). CaMKK is a protein kinase that plays a crucial role in various cellular processes, including energy metabolism, autophagy, and cell proliferation. STO-609 has been widely used in scientific research to study the function and regulation of CaMKK and its downstream signaling pathways.
Mécanisme D'action
4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one works by selectively inhibiting the activity of CaMKK, which is a key regulator of various cellular processes. CaMKK is activated by Ca2+/calmodulin and phosphorylates downstream targets, including AMP-activated protein kinase (AMPK) and Ca2+/calmodulin-dependent protein kinase IV (CaMKIV). Inhibition of CaMKK activity by 4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one leads to the downregulation of CaMKK-dependent signaling pathways.
Biochemical and physiological effects:
4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one has been shown to have various biochemical and physiological effects in different cell types and tissues. For example, 4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one has been shown to inhibit autophagy in cancer cells, reduce insulin secretion in pancreatic beta cells, and impair mitochondrial function in skeletal muscle cells. 4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one has also been shown to reduce glucose uptake and glycogen synthesis in muscle cells and impair exercise-induced adaptation in skeletal muscle.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one in lab experiments is its selectivity for CaMKK inhibition. 4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one has been shown to have minimal off-target effects and does not affect the activity of other kinases or enzymes. However, one of the limitations of using 4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one is its relatively low potency compared to other CaMKK inhibitors. This may limit its effectiveness in certain experimental settings, particularly when high levels of CaMKK inhibition are required.
Orientations Futures
There are several future directions for research involving 4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one. One area of interest is the role of CaMKK in cancer progression and metastasis. 4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one has been shown to inhibit autophagy in cancer cells, which may have implications for cancer therapy. Another area of interest is the role of CaMKK in metabolic disorders, such as obesity and type 2 diabetes. 4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one has been shown to reduce insulin secretion and impair glucose uptake in muscle cells, which may have implications for the development of new therapies for these conditions. Additionally, further studies are needed to investigate the long-term effects of CaMKK inhibition on cellular function and overall health.
Méthodes De Synthèse
4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one can be synthesized using a multistep synthesis method. The first step involves the reaction of 7-methyl-6-propan-2-ylchromen-2-one with imidazole in the presence of a base to form the imidazole derivative. The imidazole derivative is then reacted with chloromethyl pivalate in the presence of a base to form the final product, 4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one.
Applications De Recherche Scientifique
4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one has been used in various scientific research studies to investigate the role of CaMKK in different cellular processes. For example, 4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one has been used to study the regulation of autophagy in cancer cells, the role of CaMKK in insulin secretion, and the effect of CaMKK inhibition on mitochondrial function. 4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one has also been used in studies investigating the role of CaMKK in muscle metabolism and exercise-induced adaptation.
Propriétés
IUPAC Name |
4-(imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11(2)14-8-15-13(9-19-5-4-18-10-19)7-17(20)21-16(15)6-12(14)3/h4-8,10-11H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDPFDGABYUKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(C)C)C(=CC(=O)O2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7462702.png)


![4-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylamino]-5-chloro-1H-pyridazin-6-one](/img/structure/B7462727.png)
![[4-(2-Chloro-5-methylsulfanylbenzoyl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B7462737.png)
![2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid](/img/structure/B7462744.png)
![2-(2,4-Dichlorophenoxy)-1-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7462749.png)


![3-[1-(6-methoxyquinoline-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7462771.png)
![4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid](/img/structure/B7462783.png)

![2-[(2-bromo-4-fluorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B7462797.png)